O-Acetylrotigotine

描述

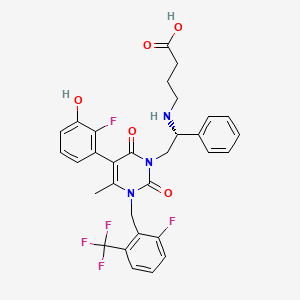

O-Acetylrotigotine is a derivative of rotigotine, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and restless legs syndrome. Rotigotine is known for its transdermal patch formulation, which provides a continuous supply of the drug over 24 hours. This compound, like its parent compound, interacts with dopamine receptors, but it has been modified to potentially offer different pharmacokinetic properties and therapeutic benefits.

作用机制

Target of Action

Acetyl rotigotine, also known as O-Acetylrotigotine or Unii-97PH4652RU, is a non-ergoline dopamine agonist . It primarily targets all 5 dopamine receptor subtypes (D1-D5), but binds to the D3 receptor with the highest affinity . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A serotonergic receptor .

Mode of Action

Rotigotine mimics the effect of the neurotransmitter dopamine by activating dopamine receptors in the body . This interaction with its targets leads to improved dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus/putamen regions .

Biochemical Pathways

Rotigotine affects the biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage .

Pharmacokinetics

Rotigotine is formulated as a transdermal patch providing continuous drug delivery over 24 hours . The pharmacokinetics of rotigotine transdermal patch are dose-proportional up to supratherapeutic dose rates of 24 mg/24 h, with steady-state plasma drug concentrations attained within 1–2 days of daily dosing . Most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal .

Result of Action

The molecular and cellular effects of rotigotine’s action include the suppression of the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) . It also inhibits the expressions of both vascular cellular adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in HUVECs and has anti-inflammatory efficacy in ox-LDL-induced cells by inhibiting the expressions of pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of rotigotine can be influenced by various environmental factors. The stability of rotigotine may be affected by oxidation and instability in certain formulations .

生化分析

Biochemical Properties

Acetyl Rotigotine interacts with various enzymes, proteins, and other biomolecules. It is selective for the D1/D2/D3-receptor . Its activity as an antagonist of the α2β adrenergic receptors and as an agonist of the 5-HT1A serotonergic receptor also contributes to its beneficial efficacy in vivo .

Cellular Effects

The effects of Acetyl Rotigotine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Acetyl Rotigotine exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Acetyl Rotigotine can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Acetyl Rotigotine is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Acetyl Rotigotine within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetylrotigotine typically involves the acetylation of rotigotine. One common method starts with rotigotine as the raw material, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group on the rotigotine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized for scalability, including temperature control, reaction time, and purification steps to isolate the desired compound.

化学反应分析

Types of Reactions

O-Acetylrotigotine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the acetyl group or other functional groups on the molecule.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

科学研究应用

O-Acetylrotigotine has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of acetylation on dopamine agonists.

Biology: Researchers investigate its interactions with dopamine receptors and its potential neuroprotective effects.

Medicine: Studies focus on its efficacy and safety in treating neurological disorders, particularly Parkinson’s disease and restless legs syndrome.

Industry: The compound is explored for its potential use in developing new therapeutic agents and drug delivery systems.

相似化合物的比较

Similar Compounds

Rotigotine: The parent compound, used in the treatment of Parkinson’s disease and restless legs syndrome.

Pramipexole: Another non-ergoline dopamine agonist used for similar indications.

Ropinirole: A dopamine agonist with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

O-Acetylrotigotine is unique due to its acetylation, which may offer distinct pharmacokinetic advantages over its parent compound, rotigotine. This modification could result in better absorption, distribution, and overall efficacy in treating neurological disorders.

属性

IUPAC Name |

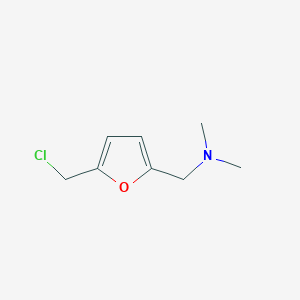

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2S/c1-3-12-22(13-11-19-7-5-14-25-19)18-9-10-20-17(15-18)6-4-8-21(20)24-16(2)23/h4-8,14,18H,3,9-13,15H2,1-2H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYJRJFDFYEVFD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835654-68-7 | |

| Record name | (6S)-6-(Propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835654687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-(PROPYL(2-(THIOPHEN-2-YL)ETHYL)AMINO)-5,6,7,8-TETRAHYDRONAPHTHALEN-1-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PH4652RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

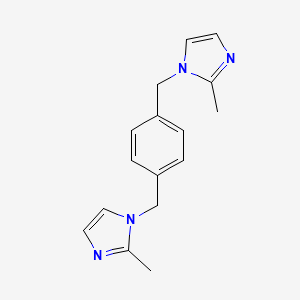

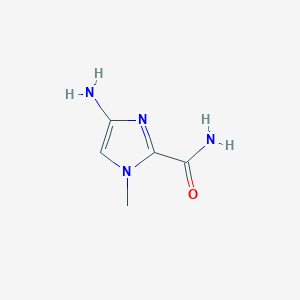

![N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3331385.png)

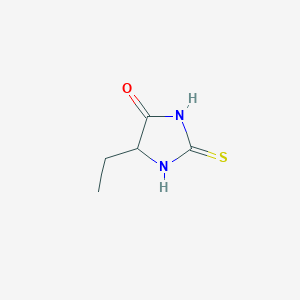

![3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B3331391.png)

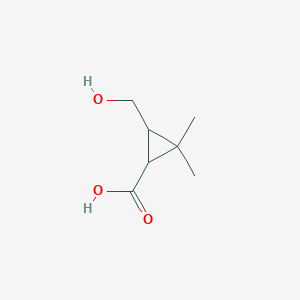

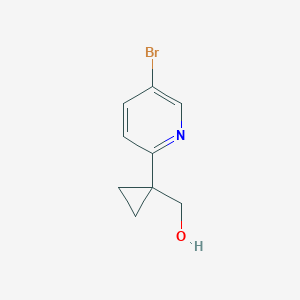

![1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione](/img/structure/B3331415.png)

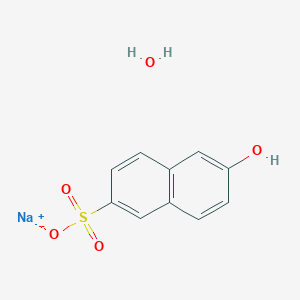

![Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI)](/img/structure/B3331425.png)